molecular formula C22H33N3O3 B7916461 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Katalognummer: B7916461
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: PSPQRISODUHGMC-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1354016-30-0) is a complex organic compound with a molecular formula of C22H33N3O3 and a molecular weight of 387.5 g/mol . This chiral molecule features a piperidine ring substituted with a protected L-valine derivative and a benzyl carbamate group, making it a valuable building block in medicinal chemistry and pharmaceutical research . Its structure, characterized by multiple rotatable bonds and a defined stereocenter, is crucial for designing protease inhibitors, enzyme substrates, and other bioactive molecules where specific spatial orientation is required for activity . Researchers utilize this compound as a key synthetic intermediate in the development of novel therapeutic agents. It is strictly for research applications. Handle with care, as it may be harmful if swallowed and cause skin, eye, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Eigenschaften

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-10-17(11-13-24)14-25(19-8-9-19)22(27)28-15-18-6-4-3-5-7-18/h3-7,16-17,19-20H,8-15,23H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPQRISODUHGMC-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Piperidine Scaffold Construction

The synthesis begins with the preparation of the piperidin-4-ylmethyl backbone. Key steps include:

  • N-Boc protection : 4-Hydroxypiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-piperidin-4-ol.

  • Methylation : The hydroxyl group is converted to a methylene intermediate via Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), followed by deprotection with hydrochloric acid.

Reaction conditions :

StepReagentsSolventTemperatureYield (%)
Boc protectionBoc₂O, DMAPTHF0°C → RT85–90
Mitsunobu methylationPPh₃, DEAD, CH₂I₂THF0°C → RT70–75

(S)-2-Amino-3-methyl-butyryl Incorporation

The chiral L-valine-derived moiety is introduced via amide coupling:

  • Activation : (S)-2-Amino-3-methyl-butyric acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Coupling : The activated amino acid reacts with the piperidine intermediate in dimethylformamide (DMF) at 25°C for 12 hours.

Critical parameters :

  • Enantiomeric purity is maintained by using chiral HPLC to monitor epimerization.

  • Yields range from 65–72% after purification via silica gel chromatography.

Cyclopropane Ring Installation

The cyclopropyl-carbamic acid segment is synthesized via:

  • Cyclopropanation : Reaction of allyl derivatives with diazomethane or Simmons–Smith reagent (Zn-Cu/CH₂I₂).

  • Carbamate formation : The cyclopropylamine intermediate is treated with benzyl chloroformate in the presence of triethylamine (TEA) to form the carbamate.

Optimization notes :

  • Diazomethane provides higher regioselectivity (>90%) compared to Simmons–Smith.

  • Benzyl chloroformate must be added dropwise at 0°C to avoid side reactions.

Final Esterification and Global Deprotection

The benzyl ester is introduced via:

  • Ester coupling : The carbamic acid intermediate reacts with benzyl alcohol using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

  • Boc removal : Final deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the target compound.

Yield data :

StepReagentsSolventYield (%)
EsterificationDIC, DMAP, benzyl alcoholDCM80–85
Boc deprotectionTFA (20% v/v)DCM95

Key Intermediates and Their Characterization

Intermediate 1: N-Boc-piperidin-4-ylmethylamine

  • Molecular formula : C₁₁H₂₂N₂O₂

  • Analytical data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–2.75 (m, 2H, CH₂), 3.20–3.30 (m, 2H, CH₂).

    • HPLC purity : >98% (C18 column, 70:30 H₂O:MeCN).

Intermediate 2: (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl-piperidin-4-ylmethyl

  • Molecular formula : C₁₇H₃₁N₃O₃

  • MS (ESI+) : m/z 344.2 [M+H]+.

  • Chiral purity : >99% ee (Chiralpak AD-H column).

Optimization Strategies

Coupling Efficiency Enhancements

  • Alternative coupling agents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases yields to 78–82% compared to DCC/HOBt.

  • Solvent effects : Replacing DMF with N-methylpyrrolidone (NMP) reduces racemization by 15%.

Cyclopropanation Selectivity

  • Catalytic systems : Palladium(II) acetate improves cyclopropane ring formation efficiency (yield: 88%).

  • Temperature control : Reactions conducted at −20°C minimize byproduct formation.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) for intermediate purification.

  • Preparative HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA) for final compound isolation.

Spectroscopic Confirmation

  • ¹³C NMR (100 MHz, CDCl₃): Key signals at δ 172.5 (C=O, carbamate), 156.8 (C=O, amide), 66.2 (OCH₂Ph).

  • HRMS : Calculated for C₂₂H₃₃N₃O₃ [M+H]+: 388.2601; Found: 388.2598.

Challenges and Mitigation

Racemization During Amide Coupling

  • Mitigation : Use of collidine as a base reduces epimerization to <2%.

Carbamate Hydrolysis

  • Stabilization : Storage under inert atmosphere (N₂) at −20°C prevents degradation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
DCC/HOBt couplingLow cost, readily available reagentsModerate racemization (5–8%)62
HATU-mediated couplingHigh efficiency, minimal epimerizationExpensive reagents78
Palladium-catalyzed cyclopropanationHigh selectivityRequires strict anhydrous conditions85

Analyse Chemischer Reaktionen

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the ester to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, making it a subject of interest in drug development:

Alzheimer's Disease Research

One of the primary applications of this compound is in the field of Alzheimer's disease research. It has been suggested that it may inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology. By reducing the activity of this enzyme, the compound could potentially mitigate cognitive decline associated with the disease .

Antimicrobial Properties

Preliminary studies indicate that derivatives similar to this compound possess antimicrobial properties. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Pain Management

The piperidine structure is known for its analgesic properties. Compounds with similar structures have been investigated for their potential to alleviate pain through various mechanisms, including modulation of neurotransmitter systems involved in pain perception .

Synthesis and Preparation

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
  • Chiral Center Introduction : The (S)-2-amino-3-methyl-butyryl group is introduced using chiral auxiliaries or catalysts to ensure stereochemical specificity.
  • Carbamate Formation : The final step involves the reaction with benzyl chloroformate or similar reagents to form the carbamate structure .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound showed a significant reduction in amyloid-beta levels compared to control groups. Behavioral assessments indicated improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Antimicrobial Efficacy

A comparative study tested various carbamate derivatives against a panel of bacterial strains. The results demonstrated that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester exhibited superior antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate.

Wirkmechanismus

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

A direct structural analogue is [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0), which shares the benzyl ester and piperidine backbone but differs in:

  • Amino acid side chain: Propionyl (C3) vs. 3-methyl-butyryl (branched C5).
  • Piperidine substitution : Position 3 vs. 4-ylmethyl.
  • Molecular weight : 347.45 g/mol (analogue) vs. ~380–400 g/mol (estimated for the target compound) .
Property Target Compound (Estimated) Analogue ([1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester)
Molecular Formula C22H33N3O4 (hypothetical) C19H29N3O3
Molecular Weight ~395–410 g/mol 347.45 g/mol
Density (g/cm³) ~1.15–1.20 1.14±0.1 (predicted)
Boiling Point (°C) ~510–530 (predicted) 505.8±50.0 (predicted)

The 4-ylmethyl substitution on piperidine may alter steric interactions in binding pockets compared to the 3-yl position .

Functional Group Comparisons

The benzyl ester group is a common feature in prodrug designs, as seen in HIV protease inhibitors (e.g., lopinavir, ritonavir) . However, the cyclopropane-carbamic acid moiety introduces rigidity, which could influence conformational stability in enzymatic interactions. This contrasts with HCV protease inhibitors like boceprevir, which rely on ketoamide electrophiles for covalent binding .

Research Findings and Trends

  • Antiviral Potential: Structural parallels to FDA-approved protease inhibitors (e.g., HIV/HCV drugs) suggest possible repurposing for viral targets, though empirical data is lacking .
  • Thermodynamic Stability : The cyclopropane ring may enhance stability against metabolic degradation compared to less constrained analogues .
  • Biological Activity: The (S)-configuration of the amino acid side chain is critical for chiral recognition in enzyme binding, a feature shared with clinically used inhibitors .

Biologische Aktivität

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, also known as AM96574, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H33N3O3, with a molecular weight of 375.52 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a cyclopropyl carbamate moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H33N3O3
Molecular Weight375.52 g/mol
CAS Number1354003-59-0

The biological activity of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.

  • Receptor Interaction : The compound has shown potential as an antagonist for certain chemokine receptors, which are crucial in inflammatory responses.
  • Enzyme Modulation : It may influence the activity of enzymes related to pain pathways, suggesting analgesic properties.

1. Antinociceptive Effects

A study examining the antinociceptive properties of similar compounds indicated that derivatives of piperidine exhibit significant pain-relieving effects in animal models. The mechanism appears to involve modulation of neurotransmitter release and receptor activity in the central nervous system .

2. Anticonvulsant Activity

Research on related piperidine derivatives demonstrated anticonvulsant effects in maximal electroshock seizure models. These findings suggest that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester may possess similar properties, potentially making it useful in treating epilepsy .

3. Structure-Activity Relationship (SAR)

Studies on the SAR of benzyl-piperidine derivatives revealed that modifications at specific positions significantly affect biological activity. For instance, electron-withdrawing groups at the N-benzyl position enhanced anticonvulsant efficacy, indicating that similar modifications could optimize the activity of AM96574 .

Case Study 1: Antinociceptive Study

In a controlled study involving rodents, compounds structurally related to AM96574 were administered to assess their pain-relief capabilities. Results indicated a significant reduction in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways.

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant properties of piperidine derivatives found that certain modifications led to improved efficacy over existing treatments like phenobarbital. This positions AM96574 as a candidate for further investigation in epilepsy treatment protocols.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Reductive AminationNaBH(OAc)₃, DCE, rt, 12h~65%
Benzyl Ester FormationBenzyl chloroformate, Et₃N, DCM78%
Cyclopropane CouplingIPA, 100°C, 7h80%

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming stereochemistry and regioselectivity (e.g., δH 0.86–0.91 ppm for cyclopropane protons) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., M+1 = 405.27) to verify molecular weight .
  • Chromatography : Reverse-phase HPLC with buffered mobile phases (e.g., ammonium acetate pH 6.5 or sodium 1-octanesulfonate pH 4.6) to assess purity and resolve epimers .

How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester or cyclopropane ring .
  • Handling : Avoid prolonged exposure to moisture, light, or oxidizing agents. Use gloveboxes for air-sensitive steps .

Advanced Research Questions

How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane:IPA (80:20) to separate (S)- and (R)-isomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during reductive amination to enhance stereochemical control .
  • Epimer Monitoring : Adjust chromatographic conditions (e.g., pH 4.6 sodium acetate buffer) to resolve co-eluting epimers, as noted in pharmacopeial standards .

What strategies mitigate impurities from side reactions during cyclopropane functionalization?

Methodological Answer:

  • Reaction Optimization : Control temperature (e.g., 100°C in IPA for 7h) to minimize retro-Claisen or ring-opening side reactions .
  • Purification : Use silica gel chromatography with gradients of DCM:IPA:hexane to remove byproducts (e.g., unreacted bromopyridine) .
  • In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions before degradation occurs .

How can computational modeling aid in designing analogs of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS to predict binding affinities .
  • DFT Calculations : Optimize cyclopropane geometry and assess strain energy using Gaussian09 to guide substituent placement .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetic targets (Note: Avoid citing BenchChem; use PubChem data instead).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.